molecular formula C13H10O5 B180547 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid CAS No. 1219-33-6

5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Cat. No. B180547
CAS RN: 1219-33-6
M. Wt: 246.21 g/mol
InChI Key: RGZZNPNSZZJJSH-UHFFFAOYSA-N
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Description

The compound “5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid” is a derivative of pyran carboxylic acid with a benzyloxy group at the 5-position . Pyran is a six-membered heterocyclic ring compound consisting of five carbon atoms and one oxygen atom. The carboxylic acid group (-COOH) is attached at the 2-position of the pyran ring, and the benzyloxy group (-OCH2C6H5) is attached at the 5-position.


Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered pyran ring with a carboxylic acid group at the 2-position and a benzyloxy group at the 5-position . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in reactions such as esterification or amide formation . The benzyloxy group could potentially be removed through protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, benzoic acid derivatives are generally soluble in organic solvents and have relatively high melting points .

Scientific Research Applications

  • Synthesis of Aryl Pyranones : The compound has been used in synthesizing 5-aryl-3-hydroxy-4H-pyran-4-ones, which are significant in various organic syntheses (Takao, Endo, & Horie, 1993).

  • Development of Functionalized Monomers : It has been utilized to synthesize novel acrylate monomers with potential antibacterial and antifungal activities (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

  • Antiallergic Agents : Studies have explored its derivatives for antiallergic activities, particularly in the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines (Nohara et al., 1985).

  • In Enantioselective Synthesis : The compound has been employed in the enantioselective synthesis of the E-ring portion of (S)-camptothecin, an important chemotherapeutic agent (Leue et al., 2001).

  • Synthesis of Fused Pyranones : It plays a role in the synthesis of 3-hydroxymethyl-pyran-4-ones derivatives, which are crucial in organic chemistry (Philipp & Jirkovsky, 1979).

  • Application in Atom Transfer Radical Polymerization : This compound was used to synthesize a novel nano-initiator for polymerization applications (Saraei, Naderi, Farajollahi, & Agbolaghi, 2019).

  • Inhibitory and Antioxidant Properties : A derivative of this compound has been synthesized to investigate its tyrosinase inhibitory and antioxidant properties (Rho et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, compounds with a carboxylic acid group can cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

4-oxo-5-phenylmethoxypyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-10-6-11(13(15)16)18-8-12(10)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZNPNSZZJJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424299
Record name 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

CAS RN

1219-33-6
Record name 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

232 g (1 mol) of 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one was put into a 10 l stirring flask containing 6.6 l of acetone and 400 ml of water. The clear solution was cooled to +5° C. by means of an ice bath. While maintaining the temperature at +5° C. to 10° C., 640 ml of Jones reagent (202 g CrO3, 600 ml water, 174 ml H2SO4) was added dropwise over a period of 1 hour. Stirring was continued for 2 hours without cooling. The reaction mixture was filtered through a glass frit and the dark green residue washed with 500 ml of acetone. The filtrate was then evaporated until all of the acetone was removed. To the aqueous, partly crystalline product was added 1.2 l of methanol, and this mixture was then heated to its boiling point. The resulting clear dark green solution was placed in an ice bath and the product allowed to crystallize. The crystalline product was filtered and washed with 500 ml of a cold solvent mixture consisting of 250 ml of methanol +250 ml of water and finally dried. Yield: 195 g. From the mother liquor, a further 5% of the product could be isolated.
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
6.6 L
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Jones reagent
Quantity
640 mL
Type
reactant
Reaction Step Three
Yield
5%

Synthesis routes and methods II

Procedure details

To a solution of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (93.4 g, 401 mmol) in 2.6 L of acetone was added 400 mL of Jone's reagent (2.45 M) at 0° C. The reaction was warmed to room temperature, and the mixture was stirred overnight. The solid was removed by filtration, and the filtrate was concentrated. The concentrated residue was poured into water. The resulting white solid was collected and washed with water and dried to obtain 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. 1H NMR δ (400 MHz, d6-DMSO): 8.34 (s, 1H), 7.42-7.33 (m, 5H), 6.91(s, 1H), 4.95 (s, 2H).
Quantity
93.4 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
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5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
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5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 4
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 5
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Citations

For This Compound
11
Citations
J Farard, G Lanceart, C Logé… - Journal of Enzyme …, 2008 - Taylor & Francis
… To a solution of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid 14 (0.4 g, 1.6 mmol) in toluene (12 mL) and acetonitrile (1.6 mL) was added triethylamine (0.91 mL, 6.5 mmol) and TBTU (…
Number of citations: 8 www.tandfonline.com
J Bransova, M Uher, J Brtko - Chem. Papers, 1994 - researchgate.net
… [14] synthesized 4,5-dihydropyran-2-carboxylic acid from 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid which was obtained from 5-benzyloxy-2hydroxymethyl-4-oxo-4W-pyran. …
Number of citations: 5 www.researchgate.net
IN Domnin, LA Remizova, AD Misharev… - Russian journal of …, 2008 - Springer
… -6-iodo-4H-pyran4-one (IIb) [17], 2-chloromethyl-5-hydroxy-4H-pyran4-one (IIc) [1], 5-hydroxy-2-hydroxymethylpyridin4(1H)-one (IId) [18], 5-benzyloxy-4-oxo-4H-pyran-2carboxylic acid (…
Number of citations: 3 link.springer.com
MD Aytemir, RC Hider, DD Erol… - Turkish Journal of …, 2003 - journals.tubitak.gov.tr
… Recrystallization from MeOH/C2H5OC2H5 furnished the 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid pyridin-3-ylamide (7) as a white solid (1.85 g, 71%). Mp 230-1 ◦ C. IR (KBr) 3295 …
Number of citations: 68 journals.tubitak.gov.tr
YY Xie, Z Lu, XL Kong, T Zhou, S Bansal… - European Journal of …, 2016 - Elsevier
… 5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (13b) (15.87 g, 64.5 mmol) and 1-methyl-2- pyrrolidinone (160 mL) were refluxed for 4 h. Then the solvent was removed azeotropically …
Number of citations: 35 www.sciencedirect.com
S Emami, R Ahmadi, H Ahadi, M Ashooriha - Medicinal Chemistry …, 2022 - Springer
Kojic acid (KA) is a natural product containing 3-hydroxy-4-pyranone scaffold. It is produced by various aerobic microorganisms such as Aspergillus and Penicillium species. Since this …
Number of citations: 2 link.springer.com
Y Ma, X Kong, V Abbate, RC Hider - Sensors and Actuators B: Chemical, 2015 - Elsevier
The synthesis of 10 novel iron-specific fluorescent probes is described, where the fluorescent moiety is merged with chelating entity of the molecule. These compounds have been …
Number of citations: 10 www.sciencedirect.com
A Lamut, CD Cruz, Ž Skok, M Barančoková, N Zidar… - Bioorganic …, 2020 - Elsevier
Bacterial DNA gyrase is an important target for the development of novel antibacterial drugs, which are urgently needed because of high level of antibiotic resistance worldwide. We …
Number of citations: 12 www.sciencedirect.com
P Loupias, P Laumaillé, S Morandat… - European Journal of …, 2023 - Elsevier
Antibacterial resistance is a healthcare burden. Among Gram-negative bacteria, Pseudomonas aeruginosa belongs to the first list of antibiotic-resistant “priority pathogens” described by …
Number of citations: 2 www.sciencedirect.com
X Jiang, J Guo, Y Lv, C Yao, C Zhang, Z Mi… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of (3-hydroxypyridin-4-one)-coumarin hybrids were developed and investigated as potential multitargeting candidates for the treatment of Alzheimer's disease (AD) through the …
Number of citations: 26 www.sciencedirect.com

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